molecular formula C20H21N3O2S B2919916 4-((Z)-((Z)-(3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)hydrazono)methyl)-2-methoxyphenol CAS No. 620543-49-9

4-((Z)-((Z)-(3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)hydrazono)methyl)-2-methoxyphenol

Cat. No. B2919916
CAS RN: 620543-49-9
M. Wt: 367.47
InChI Key: FZGRREYAJLEPSH-UDHDDVGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Z)-((Z)-(3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)hydrazono)methyl)-2-methoxyphenol is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Oxidation Reactions

The thiazole-hydrazone ligands, including derivatives similar to the specified chemical, have been encapsulated in zeolite Y and shown to act as efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This encapsulation significantly enhances the catalyst's stability, recycling ability, and operational flexibility, making it a superior choice for various oxidation reactions (Ghorbanloo & Maleki Alamooti, 2017).

Antimicrobial Activity

Thiazole-derived Schiff base ligands, related in structure to the chemical , have been synthesized and tested for antimicrobial properties. These studies have shown that such compounds exhibit moderate activity against bacteria and fungi, with variations in effectiveness depending on the specific derivative and microbial species. This research indicates the potential for these compounds to contribute to the development of new antimicrobial agents (Vinusha et al., 2015).

Photodynamic Therapy for Cancer Treatment

Thiazole-conjugated compounds have demonstrated significant potential in photodynamic therapy (PDT) for cancer treatment. Specifically, new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base have shown high singlet oxygen quantum yield, indicating their effectiveness as Type II photosensitizers. These properties suggest their applicability in treating cancer through photodynamic therapy, offering a non-invasive treatment option with targeted action and minimal side effects (Pişkin et al., 2020).

Molecular Docking and Drug Development

Molecular docking and quantum chemical calculations have been applied to thiazole derivatives, including compounds with structural similarities to the specified chemical, to predict their biological effects. These studies provide valuable insights into the potential interactions between these compounds and biological targets, facilitating the development of new drugs with improved efficacy and specificity. Such research underscores the utility of thiazole derivatives in the drug development process, highlighting their potential in various therapeutic areas (Viji et al., 2020).

properties

IUPAC Name

4-[(Z)-[(Z)-[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-4-23-17(16-8-5-14(2)6-9-16)13-26-20(23)22-21-12-15-7-10-18(24)19(11-15)25-3/h5-13,24H,4H2,1-3H3/b21-12-,22-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGRREYAJLEPSH-UDHDDVGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NN=CC2=CC(=C(C=C2)O)OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=CS/C1=N\N=C/C2=CC(=C(C=C2)O)OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.